D-Histidine

Overview

Description

D-histidine is an enantiomer of the amino acid histidine, which is essential for protein synthesis and various metabolic processes in living organisms. Unlike its more common counterpart, L-histidine, this compound is less prevalent in nature but has unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-histidine can be synthesized through several methods, including:

Enzymatic Resolution: This method involves the use of enzymes to selectively convert L-histidine to this compound.

Chemical Synthesis: This involves the use of chemical reagents to convert L-histidine to this compound through a series of reactions, including racemization and resolution steps.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce this compound in large quantities, which is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: D-histidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

Oxidation Products: Imidazole derivatives.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated histidine derivatives.

Scientific Research Applications

Anti-Biofilm Activity Against Pathogenic Bacteria

One of the most significant applications of D-histidine is its effectiveness as an anti-biofilm agent against Pseudomonas aeruginosa , a notorious opportunistic pathogen. Biofilms formed by this bacterium are associated with increased antibiotic resistance and chronic infections.

Case Studies and Findings

- Inhibition of Biofilm Formation : Research indicates that high concentrations of this compound can significantly inhibit the formation of biofilms by Pseudomonas aeruginosa. It also promotes the disassembly of existing biofilms, enhancing the efficacy of antibiotics like amikacin when used in combination with this compound .

- Mechanism of Action : The mechanism involves downregulation of virulence and quorum sensing-associated genes, leading to reduced motility and pathogenicity without affecting bacterial growth . This suggests that this compound alters the bacterial communication pathways critical for biofilm development.

Table 1: Summary of Anti-Biofilm Effects

| Study | Concentration | Effect on Biofilm | Synergistic Antibiotic Effect |

|---|---|---|---|

| High | Inhibition & Disassembly | Enhanced with amikacin | |

| High | Inhibition | Enhanced with amikacin |

Role in Metabolic Processes

This compound plays a crucial role in various metabolic pathways, particularly in amino acid metabolism. It can be converted into L-amino acids via transamination processes, which is significant for animal nutrition and production.

Metabolic Insights

- Conversion Efficiency : While most D-amino acids can be converted into their L-isomers through enzymatic reactions, this compound's conversion efficiency varies across species. This aspect is vital for understanding dietary requirements and optimizing amino acid supplementation in animal feed .

- Physiological Functions : Histidine, including its D-isomer, is involved in buffering pH levels in biological systems and chelating metal ions, which are essential for various physiological functions .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its anti-biofilm properties. Its unique biochemical characteristics position it as a candidate for various health-related interventions.

Potential Applications

- Nutritional Supplementation : Due to its role in metabolism and potential health benefits, this compound is being explored as a nutritional supplement to combat conditions such as fatigue during strenuous exercise and inflammatory diseases .

- Antimicrobial Properties : The ability to disrupt biofilms suggests that this compound could be developed into novel antimicrobial therapies targeting resistant strains of bacteria .

Mechanism of Action

D-histidine exerts its effects through several mechanisms:

Enzyme Inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.

Biofilm Disruption: It has been shown to disrupt biofilm formation in bacteria, enhancing the efficacy of antibiotics.

Molecular Targets: this compound targets various molecular pathways, including those involved in quorum sensing and virulence gene expression in bacteria.

Comparison with Similar Compounds

L-histidine: The more common enantiomer, essential for protein synthesis.

DL-histidine: A racemic mixture of D-histidine and L-histidine.

Comparison:

Applications: While L-histidine is widely used in nutritional supplements and medical treatments, this compound’s applications are more specialized, particularly in research and industrial settings.

Biological Activity

D-Histidine, a stereoisomer of the amino acid histidine, has garnered interest in various biological contexts due to its unique properties and potential applications in medicine and microbiology. This article explores the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is one of the two enantiomers of histidine, the other being L-histidine. While L-histidine is well-studied for its role in protein synthesis and metabolic processes, this compound has been less extensively investigated. However, emerging research highlights its significance in various biological activities.

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that D-amino acids, including this compound, can influence microbial behavior, such as biofilm formation and growth inhibition. For instance, this compound can modulate the growth of certain bacteria by disrupting their cell wall synthesis or influencing their metabolic pathways .

2. Role in Mycobacterium tuberculosis

Research indicates that this compound plays a role in the survival and pathogenicity of Mycobacterium tuberculosis (Mtb). A study showed that strains of Mtb with mutations affecting histidine biosynthesis exhibited reduced growth rates compared to wild-type strains. This suggests that this compound is crucial for Mtb's survival under certain conditions, potentially serving as a target for therapeutic interventions .

3. Effects on Skin Conditions

In dermatological studies, L-histidine supplementation (and by extension, its isomer this compound) has been linked to improved skin barrier functions and reduced severity of atopic dermatitis (AD). Although primarily focused on L-histidine, these findings suggest potential benefits of this compound in skin health due to its structural similarities and biological roles .

Case Study 1: Antimicrobial Activity

In a study evaluating the effects of various D-amino acids on bacterial pathogens, it was found that this compound could inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study highlighted that low concentrations of this compound effectively reduced biofilm density without affecting bacterial viability .

Case Study 2: Mycobacterial Growth Dynamics

An investigation into the growth dynamics of Mtb revealed that the absence of histidine (both L- and D-forms) led to significant growth arrest in mutant strains lacking the hisD gene. This indicates that this compound is not only essential for Mtb but also suggests a potential avenue for developing targeted treatments against tuberculosis by manipulating histidine availability .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have begun to elucidate the mechanisms through which this compound exerts its biological effects:

- Modulation of Biofilm Formation : D-amino acids can disrupt biofilm architecture by altering peptidoglycan synthesis pathways in bacteria, leading to increased susceptibility to antibiotics.

- Influence on Immune Response : Some research indicates that D-amino acids may modulate immune responses by influencing cytokine production and immune cell activity.

Q & A

Q. What experimental methodologies are employed to synthesize D-Histidine from L-Histidine, and what are their limitations?

This compound is synthesized via racemization of L-Histidine using catalytic systems. A common method involves dissolving L-Histidine in acetic acid with water and salicylaldehyde as a catalyst, achieving a racemization rate of 63% under optimized conditions (e.g., 24 hours at 100°C) . Asymmetric transformation techniques can further enhance this compound yield by leveraging solubility differences between enantiomers. Limitations include incomplete conversion, requiring iterative purification steps like recrystallization. Researchers should validate enantiomeric purity using chiral HPLC or polarimetry .

Q. How does this compound inhibit biofilm formation in Pseudomonas aeruginosa, and what assays confirm this effect?

This compound disrupts biofilm formation via multiple mechanisms:

- QS System Modulation : RT-qPCR reveals dose-dependent inhibition of RhlI/RhlR genes (key quorum-sensing regulators), reducing pyocyanin production and proteolytic activity .

- Motility Suppression : Swarming and swimming motility assays show >50% inhibition at 100 mM this compound, critical for biofilm maturation .

- Biofilm Quantification : Crystal violet staining quantifies biofilm biomass reduction (55% at 100 mM), while confocal laser scanning microscopy (CLSM) visualizes structural disintegration .

Contradictory data on Las system gene expression (e.g., irregular upregulation) suggest additional pathways require exploration .

Q. What methodological approaches resolve contradictions in this compound’s effects on quorum-sensing (QS) gene expression?

Conflicting results (e.g., Las system irregularities) may arise from:

- Strain-Specific Responses : Testing across P. aeruginosa strains (e.g., antibiotic-resistant variants) using RNA-seq to identify conserved vs. divergent pathways .

- Concentration Gradients : Dose-response experiments (0.1–100 mM) differentiate biphasic effects (e.g., low vs. high concentrations) .

- Temporal Analysis : Time-course RT-qPCR or proteomics can track dynamic gene expression changes during biofilm development .

Q. How does this compound enhance antibiotic efficacy, and what assays validate synergism?

This compound synergizes with antibiotics like amikacin by:

- Membrane Permeabilization : Increased antibiotic uptake via histidine permease pathways, validated using fluorescent dye leakage assays .

- MIC Reduction : Microdilution assays show a 50% reduction in amikacin MIC (1.6 µg/mL to 0.8 µg/mL) when combined with 100 mM this compound .

- Biofilm Dispersal : Pre-formed biofilms treated with this compound exhibit 50% dispersion (crystal violet assay), enhancing antibiotic penetration .

Q. What role does the leucine-responsive regulatory protein (Lrp) play in this compound utilization?

In Salmonella typhimurium, Lrp regulates this compound transport and catabolism:

- Transport Dependency : Genetic knockout (e.g., ΔhisQ/M/P) abolishes this compound utilization, confirming histidine permease necessity .

- Enzyme Activation : Lrp upregulates D-amino acid dehydrogenase (DadA), facilitating this compound racemization. This is validated via enzyme activity assays in lrp mutants .

- Leucine Modulation : Competitive binding assays show leucine inhibits Lrp’s regulatory activity, altering this compound metabolism .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Dunnett’s t-test : Compares multiple treatment groups (e.g., varying this compound concentrations) against a control, controlling for Type I error .

- Dose-Response Modeling : Nonlinear regression (e.g., log-inhibitor vs. response) calculates EC50 values for biofilm inhibition .

- Triplicate Validation : All experiments should be repeated thrice with mean ± SD reported to ensure reproducibility .

Q. How can researchers design experiments to elucidate this compound’s unresolved mechanisms?

- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify novel pathways affected by this compound .

- Genetic Knockouts : CRISPR-Cas9 deletion of candidate genes (e.g., QS regulators) clarifies mechanistic contributions .

- In Vivo Models : Murine infection studies assess therapeutic potential, correlating in vitro biofilm inhibition with pathogen clearance rates .

Q. What are the ethical considerations when testing this compound in antimicrobial research?

- Antibiotic Resistance Monitoring : Use antibiotic-resistant P. aeruginosa strains in containment labs (BSL-2) to prevent accidental release .

- Data Transparency : Publish negative results (e.g., Las system irregularities) to avoid publication bias .

- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, minimizing sample sizes via power analysis .

Properties

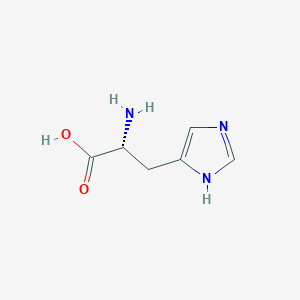

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889344 | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-50-8 | |

| Record name | D-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.